7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
Description
7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with specific substitutions:
- Position 7: A 2-chlorophenylmethyl group, contributing aromatic and electron-withdrawing properties.
- Positions 1 and 3: Methyl groups, common in xanthine derivatives to modulate pharmacokinetics.
Molecular Formula: C₂₁H₃₁ClN₄O₂S (calculated).
Molecular Weight: ~438.57 g/mol.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2S/c1-4-5-6-7-10-13-29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-15-11-8-9-12-16(15)22/h8-9,11-12H,4-7,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUILABSUJNXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs are compared in Table 1 , focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Impact of Substituents on Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing 7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione?
The synthesis typically involves nucleophilic substitution at the purine C8 position. A general protocol includes:
Base-mediated thiolation : React 1,3-dimethylxanthine derivatives with heptyl mercaptan under basic conditions (e.g., aqueous NaOH) to introduce the 8-heptylsulfanyl group .
Benzylation : Introduce the 2-chlorobenzyl group via alkylation using 2-chlorobenzyl bromide in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity .
Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH 9:1).
Q. How can spectroscopic techniques characterize the compound’s structure?
- ¹H-NMR : Key signals include:
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 449.2 for C₂₂H₂₈ClN₄O₂S).
- IR : Stretch at ~1670 cm⁻¹ (C=O of purine-2,6-dione) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the heptylsulfanyl group at C8?
Variables affecting yield and selectivity:
- Solvent : Use aqueous NaOH/EtOH mixtures to balance nucleophilicity and solubility .
- Temperature : Moderate heating (50–60°C) improves reaction kinetics without promoting side oxidation.
- Molar ratios : A 1.2:1 excess of heptyl mercaptan over the purine precursor minimizes unreacted starting material .
- Post-reaction workup : Acidify to pH ~3–4 to precipitate the product, reducing loss during extraction.
Q. How do structural modifications at the C8 position influence biological activity?
Comparative studies using analogs (e.g., 8-hydroxyethylsulfanyl or 8-hexylsulfanyl derivatives) reveal:
- Chain length : Longer alkyl chains (e.g., heptyl vs. ethyl) enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) at C8 decrease purine ring electron density, altering binding affinity in enzyme assays .
- Methodological approach : Synthesize analogs via the same thiolation protocol, then evaluate via in vitro assays (e.g., kinase inhibition) with controlled pH and temperature .
Q. How to address contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Purity : Confirm compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with readouts .
- Structural confirmation : Re-validate ambiguous samples via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC for C-H correlations) .
Q. What strategies are effective for studying substituent effects on the purine core’s reactivity?
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and nucleophilic attack sites .
- Parallel synthesis : Prepare a library of C7 and C8 analogs (e.g., varying aryl or alkyl groups) and compare reaction rates under identical conditions .
- Kinetic studies : Monitor intermediates via stopped-flow NMR or quenching experiments to identify rate-limiting steps .
Methodological Considerations
- Data reproducibility : Replicate key experiments across multiple batches and laboratories.
- Safety protocols : Handle 2-chlorobenzyl bromide (lachrymator) in fume hoods with PPE .
- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal.
For further structural insights, refer to SMILES notation: CN1C(=O)N(C(=O)C2=C1N=C(N(CCCCCCS)Cc3ccccc3Cl)C2)C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
